molecular formula C20H21N3OS2 B2424349 2-(4-(isopropylthio)phenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide CAS No. 2034538-10-6

2-(4-(isopropylthio)phenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide

Cat. No.: B2424349
CAS No.: 2034538-10-6
M. Wt: 383.53
InChI Key: BIVRKFGMOCEWHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(isopropylthio)phenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide, commonly known as ITPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research.

Mechanism of Action

ITPP works by modulating the allosteric properties of hemoglobin, which allows for increased oxygen binding and delivery to tissues. It binds to the central cavity of hemoglobin, causing a conformational change that increases the affinity of hemoglobin for oxygen. This leads to an increase in the oxygen saturation of hemoglobin and subsequently, an increase in the amount of oxygen delivered to tissues.
Biochemical and Physiological Effects:
ITPP has been shown to improve tissue oxygenation and reduce tissue hypoxia in animal models of cancer, stroke, and heart disease. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy by increasing tumor oxygenation. In addition, it has been shown to improve exercise performance in athletes by increasing oxygen delivery to muscles.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ITTP in lab experiments is its ability to enhance tissue oxygenation, which can improve the accuracy and reliability of experimental results. However, the use of ITTP in lab experiments is limited by its high cost and the need for specialized equipment and expertise in handling and administering the compound.

Future Directions

There are several potential future directions for research on ITTP, including the development of more efficient and cost-effective synthesis methods, the exploration of its potential applications in other hypoxia-related diseases, and the investigation of its potential interactions with other drugs and therapies. Additionally, further research is needed to fully understand the mechanism of action of ITTP and its effects on different tissues and organs.

Synthesis Methods

ITPP can be synthesized using a multi-step process that involves the reaction of 4-(isopropylthio)aniline with 2-bromoacetyl pyrazine, followed by the reaction of the resulting intermediate with thiophene-3-carboxaldehyde. The final product is obtained after purification using chromatography and recrystallization.

Scientific Research Applications

ITPP has been extensively studied for its potential applications in medical research, particularly in the treatment of hypoxia-related diseases such as cancer, stroke, and heart disease. It has been shown to increase oxygen delivery to tissues by enhancing the binding of oxygen to hemoglobin, thereby improving tissue oxygenation and reducing tissue hypoxia.

Properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS2/c1-14(2)26-17-5-3-15(4-6-17)11-19(24)23-12-18-20(22-9-8-21-18)16-7-10-25-13-16/h3-10,13-14H,11-12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVRKFGMOCEWHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=NC=CN=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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